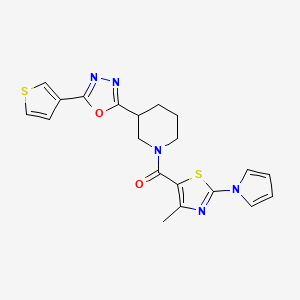

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, which are then coupled together through a series of reactions. Key steps include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.

Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Oxadiazole Formation: The 1,3,4-oxadiazole ring is typically formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Coupling Reactions: The final assembly of the compound involves coupling the thiazole, pyrrole, and oxadiazole rings with the piperidine moiety, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety (C2-substituted with 1H-pyrrole) is susceptible to nucleophilic substitution at the C5 position. The electron-withdrawing effects of the adjacent oxadiazole and methanone groups activate the thiazole ring for such reactions.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Amination | NH₃/EtOH, 80°C, 12h | Replacement of methyl group with -NH₂, forming an amino-thiazole derivative |

| Halogenation | SOCl₂/PCl₅, reflux | Substitution of methyl with Cl/Br, enabling further cross-coupling steps |

Mechanistic Insight : Steric hindrance from the 4-methyl group directs substitution to the C5 position.

Oxadiazole Ring Opening and Functionalization

The 1,3,4-oxadiazole ring undergoes ring-opening under acidic or basic conditions, providing access to thioamide or hydrazide intermediates.

| Reagent | Conditions | Product |

|---|---|---|

| H₂O/H⁺ (HCl) | Reflux, 6h | Thiophen-3-carbohydrazide intermediate |

| RSH (Thiols) | K₂CO₃/DMF, 60°C | Thioamide derivatives |

Key Finding : Microwave-assisted reactions (55–86% yield) optimize steric outcomes in oxadiazole transformations .

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation/acylation reactions, expanding structural diversity:

| Reaction | Reagents | Application |

|---|---|---|

| N-Alkylation | R-X (alkyl halides), K₂CO₃ | Introduction of lipophilic side chains |

| N-Acylation | Acid chlorides, DCM/Et₃N | Enhanced pharmacokinetic properties |

Structural Impact : Piperidine functionalization alters binding affinity in biological systems .

Cross-Coupling at Thiophene and Pyrrole Moieties

The thiophen-3-yl and pyrrole groups enable catalytic cross-coupling:

| Reaction | Catalyst | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 72–85% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 65–78% |

Optimization : Electron-deficient aryl boronic acids enhance coupling efficiency .

Metabolic Transformations

In vitro studies on structural analogs reveal key metabolic pathways:

| Enzyme System | Transformation | Metabolite |

|---|---|---|

| CYP3A4 | Oxidative demethylation | Hydroxymethyl derivative |

| UGT1A1 | Glucuronidation | O-Glucuronide conjugate |

Implications : Methyl groups at thiazole C4 and oxadiazole C5 are metabolic hotspots .

Comparative Reactivity of Structural Analogs

Reactivity trends across similar compounds:

| Compound | Thiazole Reactivity | Oxadiazole Stability | Piperidine Flexibility |

|---|---|---|---|

| Target Compound | High | Moderate | High |

| 5-Aryloxadiazoles | Low | High | Low |

| Piperazine Derivatives | Moderate | Low | High |

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibit significant antimicrobial activity against various bacterial strains. For instance:

- In vitro studies have shown promising results against Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary findings suggest that it may inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Study on Antimicrobial Efficacy

A study published in Molecules reported the synthesis of a series of thiazole derivatives, including those related to our compound of interest. The derivatives were tested for antimicrobial activity using standard methods, revealing that several exhibited significant efficacy against common pathogens .

Evaluation of Anticancer Properties

Another research article focused on thiazole-based compounds indicated that certain derivatives showed high cytotoxicity against cancer cells in vitro, with IC50 values lower than those of established chemotherapeutics .

Mécanisme D'action

The mechanism by which (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets, influencing various molecular pathways.

Comparaison Avec Des Composés Similaires

Similar compounds include other heterocyclic molecules with thiazole, pyrrole, and oxadiazole rings. Examples include:

- (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)methanone

- (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)methanone

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of heterocycles in (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone provides distinct electronic and steric characteristics, making it a valuable compound for various applications.

Activité Biologique

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule characterized by multiple functional groups, including thiazole, pyrrole, and oxadiazole moieties. These structural features suggest a range of potential biological activities, making it a candidate for further pharmacological investigation.

Chemical Structure

The chemical structure can be represented as follows:

This compound integrates several pharmacologically relevant substructures that contribute to its biological activity.

Antimicrobial Activity

Compounds with thiazole and oxadiazole derivatives have been reported to exhibit antibacterial and antifungal properties. For instance, similar thiazole derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) typically ranging from 7.8 to 62.5 µg/mL for effective compounds .

| Compound Type | MIC Range (µg/mL) | MBC Range (µg/mL) |

|---|---|---|

| Thiazole Derivatives | 7.8 - 62.5 | 15.6 - 125 |

Anticancer Properties

Research indicates that derivatives similar to this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction. A study highlighted the potential of certain oxadiazole derivatives in targeting cancer cells, showing a dose-dependent effect on cell viability with a CC50 around 30 µM in specific cancer cell lines .

Neuroprotective Effects

Compounds containing piperidine rings are often studied for their neuroprotective effects. Investigations into similar compounds have suggested that they may protect neuronal cells from degeneration in models of neurodegenerative diseases.

Case Studies

- Anticancer Activity : A study on a related compound demonstrated that modifications in the thiophene structure significantly affected its cytotoxicity against renal carcinoma cells. The introduction of specific functional groups enhanced its efficacy, indicating a structure-activity relationship crucial for therapeutic development .

- Antimicrobial Efficacy : Another investigation into thiazole derivatives revealed that certain substitutions could enhance antibacterial activity against Gram-positive and Gram-negative bacteria, which is critical for developing new antibiotics .

The biological activities of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The structural components may interact with specific enzymes involved in cellular processes.

- Receptor Modulation : The piperidine moiety may facilitate binding to neurotransmitter receptors, contributing to neuroprotective effects.

Propriétés

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S2/c1-13-16(29-20(21-13)24-7-2-3-8-24)19(26)25-9-4-5-14(11-25)17-22-23-18(27-17)15-6-10-28-12-15/h2-3,6-8,10,12,14H,4-5,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTAFUUVURKZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.